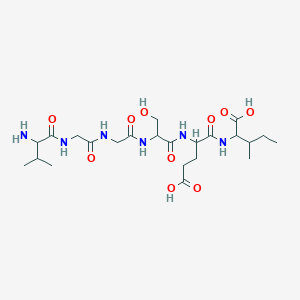

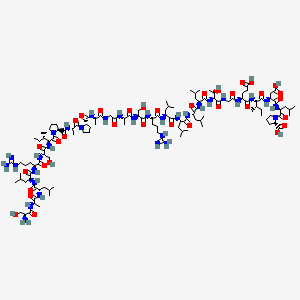

![molecular formula C₃₂H₃₈F₃N₅O₁₁ B612775 (4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid CAS No. 1135417-31-0](/img/structure/B612775.png)

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

概要

説明

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid, also known as N-Acetyl-Ile-Glu-Pro-Asp-(7-amino-4-trifluoromethylcoumarin), is a fluorogenic substrate used primarily for detecting Granzyme B activity. Granzyme B is a serine protease released by cytotoxic T lymphocytes and natural killer cells, playing a crucial role in inducing apoptosis in target cells. The compound has a molecular weight of 725.7 g/mol and a molecular formula of C32H38F3N5O11 .

準備方法

Synthetic Routes and Reaction Conditions

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain, followed by the attachment of the 7-amino-4-trifluoromethylcoumarin moiety. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and employing automated peptide synthesizers to streamline the process.

化学反応の分析

Types of Reactions

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid primarily undergoes hydrolysis when exposed to Granzyme B. The enzyme cleaves the peptide bond between the aspartic acid (Asp) and the 7-amino-4-trifluoromethylcoumarin (AFC) moiety, releasing the fluorescent AFC .

Common Reagents and Conditions

Hydrolysis: Granzyme B in a buffered solution (e.g., phosphate-buffered saline) at physiological pH and temperature (37°C).

Fluorescence Detection: The released AFC can be detected using a fluorescence microplate reader with excitation at 400 nm and emission at 505 nm

Major Products

The major product formed from the hydrolysis of this compound is the free AFC, which exhibits strong fluorescence and can be quantified to measure Granzyme B activity .

科学的研究の応用

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid is widely used in scientific research, particularly in the fields of immunology and cell biology. Its primary application is as a fluorogenic substrate for detecting and quantifying Granzyme B activity. This is crucial for studying the mechanisms of cytotoxic T lymphocyte and natural killer cell-mediated apoptosis. Additionally, it is used in high-throughput screening assays to identify potential inhibitors of Granzyme B, which could have therapeutic implications for diseases involving excessive cell death .

作用機序

The mechanism of action of (4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid involves its cleavage by Granzyme B. Granzyme B recognizes and binds to the specific peptide sequence Ile-Glu-Pro-Asp (IEPD) within the compound. Upon binding, Granzyme B cleaves the peptide bond between Asp and AFC, releasing the fluorescent AFC. This fluorescence can then be measured to quantify Granzyme B activity .

類似化合物との比較

Similar Compounds

Ac-DEVD-AFC: Another fluorogenic substrate used for detecting caspase-3 activity.

Ac-LEHD-AFC: Used for detecting caspase-9 activity.

Ac-YVAD-AFC: Used for detecting caspase-1 activity

Uniqueness

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid is unique in its specificity for Granzyme B, making it an invaluable tool for studying the activity of this particular enzyme. Unlike other substrates that may be cleaved by multiple proteases, this compound provides a high degree of specificity, allowing for accurate measurement of Granzyme B activity in various biological samples .

特性

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38F3N5O11/c1-4-15(2)27(36-16(3)41)30(49)38-20(9-10-24(42)43)31(50)40-11-5-6-22(40)29(48)39-21(14-25(44)45)28(47)37-17-7-8-18-19(32(33,34)35)13-26(46)51-23(18)12-17/h7-8,12-13,15,20-22,27H,4-6,9-11,14H2,1-3H3,(H,36,41)(H,37,47)(H,38,49)(H,39,48)(H,42,43)(H,44,45)/t15-,20-,21-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXKKVLJPWMVLL-FGGUPADCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38F3N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ac-IEPD-AFC enable the detection of Granzyme B activity?

A1: Ac-IEPD-AFC is a peptide substrate specifically recognized and cleaved by Granzyme B [, ]. This peptide contains the amino acid sequence Ac-IEPD, which mimics the natural cleavage site of Granzyme B, linked to a fluorescent tag, AFC (7-Amino-4-trifluoromethylcoumarin). When Granzyme B cleaves Ac-IEPD-AFC, the AFC tag is released, resulting in an increase in fluorescence. This fluorescence signal is directly proportional to the activity of Granzyme B, allowing for its quantification.

Q2: What are the advantages of using a microfluidic platform with Ac-IEPD-AFC for Granzyme B profiling?

A2: Microfluidic platforms offer several advantages for Granzyme B profiling using Ac-IEPD-AFC. Firstly, they allow for the isolation and analysis of single cells [, ], providing greater resolution compared to bulk measurements. This is particularly useful for studying heterogeneous cell populations, such as peripheral blood mononuclear cells (PBMCs), where Granzyme B expression can vary significantly between different cell types []. Secondly, microfluidic platforms require minimal sample volume, which is beneficial when working with precious samples like patient biopsies. Finally, these platforms enable precise control over experimental conditions, leading to improved assay sensitivity and reproducibility.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

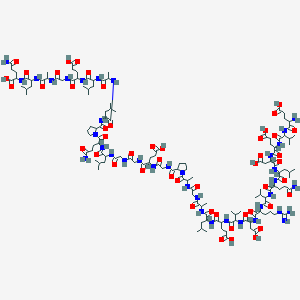

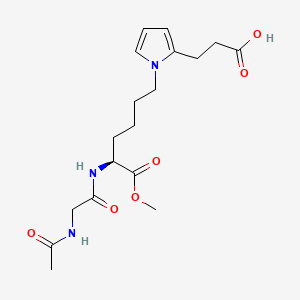

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)